Cycloxydim-sulfone-glutaric acid
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Overview
Description
Preparation Methods
The synthesis of cycloxydim-sulfone-glutaric acid involves the oxidation of cycloxydim. The reaction conditions typically include the use of strong oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled temperature and pH conditions .
Chemical Reactions Analysis
Cycloxydim-sulfone-glutaric acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to produce various sulfone derivatives.
Reduction: It can be reduced to form the corresponding sulfide.
Substitution: The sulfone group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Cycloxydim-sulfone-glutaric acid has several scientific research applications, including:
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific medical uses have not been well-established.
Industry: It is used in the development of new herbicides and other agrochemical products.
Mechanism of Action
The mechanism of action of cycloxydim-sulfone-glutaric acid involves its interaction with specific molecular targets in plants. It inhibits the enzyme acetyl-CoA carboxylase, which is essential for fatty acid synthesis in plants. This inhibition disrupts the production of fatty acids, leading to the death of the targeted grass weeds . The molecular pathways involved include the disruption of lipid metabolism and energy production in the plant cells .
Comparison with Similar Compounds
Cycloxydim-sulfone-glutaric acid can be compared with other similar compounds such as:
Succinic acid: Another dicarboxylic acid used in various industrial applications.
Adipic acid: Used in the production of nylon and other polymers.
Glutaric acid: Known for its role in metabolic pathways and potential neurotoxic effects.
This compound is unique due to its specific application as a herbicide metabolite and its role in inhibiting acetyl-CoA carboxylase .
Properties
CAS No. |
119725-81-4 |
---|---|
Molecular Formula |
C10H16O6S |
Molecular Weight |
264.30 g/mol |
IUPAC Name |
3-(1,1-dioxothian-3-yl)pentanedioic acid |
InChI |
InChI=1S/C10H16O6S/c11-9(12)4-8(5-10(13)14)7-2-1-3-17(15,16)6-7/h7-8H,1-6H2,(H,11,12)(H,13,14) |
InChI Key |
ZQTHHTAJXROHTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)C(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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